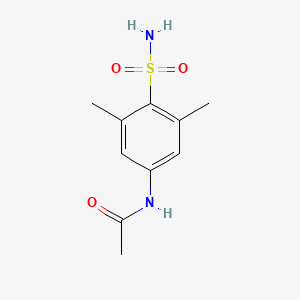

N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

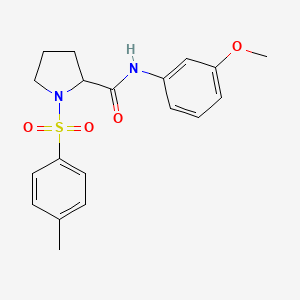

“N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide” is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.29 . It appears to contain an acetamide group (CH3CONH2) attached to a phenyl ring that is substituted with two methyl groups and a sulfamoyl group (SO2NH2) .

Molecular Structure Analysis

The molecular structure of “N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide” can be deduced from its name and molecular formula. It contains a phenyl ring, which is a six-membered carbon ring with alternating double bonds. This ring is substituted at the 3 and 5 positions with methyl groups (CH3), at the 4 position with a sulfamoyl group (SO2NH2), and also has an acetamide group (CH3CONH2) attached .Applications De Recherche Scientifique

Antimicrobial and Anticancer Activities

N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide: derivatives have been studied for their potential as dihydrofolate reductase (DHFR) inhibitors . This enzyme is crucial in the folate pathway, which is essential for DNA synthesis and repair. By inhibiting DHFR, these compounds exhibit antimicrobial properties due to the disruption of folate-dependent metabolic processes in pathogens. Additionally, they have shown promise in anticancer research, particularly against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . The compounds’ ability to induce cell cycle arrest and inhibit various cancer-related enzymes contributes to their antitumor activities.

Advanced Oxidation Processes (AOPs)

In environmental science, advanced oxidation processes utilize powerful oxidants to break down pollutants. N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide can be a by-product in the degradation of acetaminophen by AOPs . Understanding the toxicity and mutagenicity of such by-products is crucial for assessing the environmental impact of AOPs and ensuring safe water treatment practices.

Analytical Reagents

The Lewis acid properties of acetamide derivatives make them valuable as analytical reagents. They can be used in the preparation of coordination complexes, which are important in various chemical analyses . These complexes can be used to identify or quantify other substances or to study chemical reactions.

Antioxidant Properties

Acetamide derivatives have been documented to exhibit antioxidant properties . Antioxidants are vital in combating oxidative stress in biological systems, which can lead to cellular damage and contribute to diseases such as cancer and heart disease.

Narcolepsy Treatment

Some acetamide derivatives are used in the treatment of narcolepsy , a chronic sleep disorder characterized by overwhelming daytime drowsiness and sudden attacks of sleep. These compounds can help regulate sleep-wake cycles.

Anti-inflammatory Applications

The anti-inflammatory properties of acetamide derivatives are significant in the development of new medications for treating inflammation-related conditions . Inflammation is a biological response to harmful stimuli and is a key feature of many chronic diseases.

Platelet Aggregation Inhibition

Acetamide derivatives can also serve as platelet aggregation inhibitors . This application is particularly important in the prevention of thrombosis, which can lead to strokes and heart attacks.

Urease Inhibitory Activities

Lastly, these compounds have shown urease inhibitory activities . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. Inhibiting this enzyme can be beneficial in treating certain infections and in agricultural applications where urease activity affects nitrogen utilization.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-6-4-9(12-8(3)13)5-7(2)10(6)16(11,14)15/h4-5H,1-3H3,(H,12,13)(H2,11,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWCQNUBAIGCQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)N)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2871905.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B2871906.png)

![3-[(2-Chloro-5-fluoropyridine-4-carbonyl)amino]-2-methyl-2-phenylpropanoic acid](/img/structure/B2871908.png)

![2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2871910.png)

![1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2871912.png)

![3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2871917.png)

![(2,4-dimethoxyphenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2871918.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2871921.png)